2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring fused with a cyclopentane ring
Mechanism of Action
The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit specific enzymes, such as casein kinase 1 delta (CK1δ), which plays a role in many cellular processes . Inhibition of this enzyme can lead to changes in cell signaling pathways and potentially have effects on cell proliferation .
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Temperature can also affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiazole ring via a cyclization reaction, often using a suitable base and heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole derivatives in various chemical reactions.
Biology
Biologically, 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound shares a similar thiazole core but differs in the substituents attached to the ring.
Thiazole Derivatives: Other thiazole derivatives with varying substituents can exhibit different biological activities and chemical reactivities.
Uniqueness
2-Benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its fused cyclopentane-thiazole structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, identified by its CAS number 955653-21-1, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a cyclopentane structure, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is C22H21N3O2S with a molecular weight of 391.5 g/mol .
Property | Value |
---|---|
CAS Number | 955653-21-1 |
Molecular Formula | C₁₈H₂₁N₃O₂S |
Molecular Weight | 391.5 g/mol |
Structure | Thiazole-Cyclopentane Fused Ring |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological pathways. Preliminary studies suggest that it may interact with enzymes involved in inflammatory processes and microbial resistance mechanisms.
Anticancer Properties
Research into thiazole derivatives has highlighted their potential as anticancer agents. Compounds exhibiting similar structural characteristics have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways .
The mechanisms underlying the biological activities of this compound are still under investigation. However, the following potential mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : By binding to active sites of enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Toxicological Profile
While the biological activities are promising, understanding the toxicity profile is crucial for further development. Initial assessments suggest that compounds in this category may exhibit low toxicity; however, detailed toxicological studies are necessary to establish safety profiles for clinical applications .
Properties
IUPAC Name |
2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-2-14-8-10-16(11-9-14)23-21(27)17-12-13-18-19(17)24-22(28-18)25-20(26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTGAAIBSQSACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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